Di-tert-butyl(prop-2-en-1-yl)phosphane
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Overview
Description
Allylbis(tert-butyl)phosphine is a tertiary phosphine compound characterized by the presence of an allyl group and two tert-butyl groups attached to a phosphorus atom. Tertiary phosphines are known for their significant role in organophosphorus chemistry, particularly in catalysis and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allylbis(tert-butyl)phosphine typically involves the reaction of allyl halides with tert-butylphosphine under controlled conditions. One common method is the nucleophilic substitution reaction where tert-butylphosphine reacts with allyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of allylbis(tert-butyl)phosphine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Allylbis(tert-butyl)phosphine undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form phosphine oxides.
Substitution: Participates in nucleophilic substitution reactions with electrophiles.
Coordination: Forms complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at room temperature.
Substitution: Uses electrophiles such as alkyl halides in the presence of a base.
Coordination: Involves transition metal salts or complexes under inert conditions.
Major Products Formed
Phosphine Oxides: Formed from oxidation reactions.
Substituted Phosphines: Result from nucleophilic substitution reactions.
Metal-Phosphine Complexes: Formed during coordination reactions.
Scientific Research Applications
Allylbis(tert-butyl)phosphine finds applications in various fields:
Biology: Explored for its potential in modifying biological molecules and studying enzyme mechanisms.
Medicine: Investigated for its role in drug development, particularly in the synthesis of phosphine-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of allylbis(tert-butyl)phosphine involves its ability to donate electron pairs to electrophilic centers, making it a strong nucleophile. This property allows it to form stable complexes with transition metals, facilitating various catalytic processes. The molecular targets include electrophilic substrates and transition metal centers, where it participates in bond formation and cleavage reactions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another tertiary phosphine with three phenyl groups.
Tri-tert-butylphosphine: Contains three tert-butyl groups.
Allyltriphenylphosphine: Similar structure but with three phenyl groups instead of tert-butyl groups
Uniqueness
Allylbis(tert-butyl)phosphine is unique due to the presence of both allyl and tert-butyl groups, which impart distinct steric and electronic properties. This combination enhances its reactivity and selectivity in catalytic applications compared to other tertiary phosphines .
Properties
IUPAC Name |
ditert-butyl(prop-2-enyl)phosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23P/c1-8-9-12(10(2,3)4)11(5,6)7/h8H,1,9H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCRXEMLFCPOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CC=C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570674 |
Source
|
Record name | Di-tert-butyl(prop-2-en-1-yl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62269-82-3 |
Source
|
Record name | Di-tert-butyl(prop-2-en-1-yl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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